Gossypol-pvp
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Overview
Description
Gossypol-pvp is a supramolecular complex formed by the interaction of gossypol, a natural polyphenol, with polyvinylpyrrolidone, a synthetic polymer. Gossypol is known for its antiviral, antifertility, and anticancer properties, but it is practically insoluble in water. Polyvinylpyrrolidone, on the other hand, is a water-soluble polymer that enhances the solubility and bioavailability of hydrophobic compounds like gossypol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of gossypol-polyvinylpyrrolidone involves the solubilization of gossypol with polyvinylpyrrolidone. This process is achieved through the formation of hydrogen bonds between the carbonyl oxygen atom of the pyrrolidone ring in polyvinylpyrrolidone and the hydroxyl proton of gossypol . The optimal ratio for the formation of this complex is close to 2:1 (polyvinylpyrrolidone:gossypol), which results in a compact structure in an aqueous medium .
Industrial Production Methods
Industrial production of gossypol-polyvinylpyrrolidone involves the recovery of gossypol from cotton growing wastes and oil and fat industry by-products. The gossypol is then solubilized with polyvinylpyrrolidone under controlled conditions to form the water-soluble complex .
Chemical Reactions Analysis
Types of Reactions
Gossypol-pvp primarily undergoes complexation reactions, where hydrogen bonding plays a crucial role. The complexation process can be described by the Langmuir monomolecular adsorption theory .
Common Reagents and Conditions
The primary reagents involved in the formation of gossypol-polyvinylpyrrolidone are gossypol and polyvinylpyrrolidone. The reaction conditions include controlled temperature and pH to facilitate the formation of hydrogen bonds between the two compounds .
Major Products Formed
The major product formed from the reaction between gossypol and polyvinylpyrrolidone is a water-soluble supramolecular complex that exhibits enhanced bioavailability and reduced toxicity compared to gossypol alone .
Scientific Research Applications
Gossypol-pvp has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of gossypol-polyvinylpyrrolidone involves the formation of hydrogen bonds between the carbonyl oxygen atom of the pyrrolidone ring in polyvinylpyrrolidone and the hydroxyl proton of gossypol . This interaction enhances the solubility and bioavailability of gossypol, allowing it to exert its antiviral, antifertility, and anticancer effects more effectively . Gossypol inhibits the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells .
Comparison with Similar Compounds
Similar Compounds
Gossypol Schiff Bases: Modified forms of gossypol with enhanced antiviral activities.
Uniqueness
Gossypol-pvp is unique due to its enhanced water solubility and reduced toxicity compared to gossypol alone. The formation of a supramolecular complex with polyvinylpyrrolidone allows for better bioavailability and therapeutic efficacy .
Properties
CAS No. |
77111-05-8 |
---|---|
Molecular Formula |
C36H39NO9 |
Molecular Weight |
629.7 g/mol |
IUPAC Name |
1-ethenylpyrrolidin-2-one;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C30H30O8.C6H9NO/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2-7-5-3-4-6(7)8/h7-12,33-38H,1-6H3;2H,1,3-5H2 |
InChI Key |
CZDZNZAJWBRTLE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.C=CN1CCCC1=O |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.C=CN1CCCC1=O |
Synonyms |
gossypol-polyvinylpyrrolidone gossypol-PVP PVP-gossypol |
Origin of Product |
United States |
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